

# 4-Fluoro-2-(trifluoromethoxy)aniline molecular weight and formula

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## Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethoxy)aniline

Cat. No.: B2900553

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## An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethoxy)aniline

This guide provides a comprehensive technical overview of **4-Fluoro-2-(trifluoromethoxy)aniline**, a fluorinated aromatic amine of interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its fundamental properties, synthesis, and potential applications, while also highlighting the current landscape of available scientific data.

## Core Molecular Attributes

**4-Fluoro-2-(trifluoromethoxy)aniline** is a substituted aniline derivative characterized by the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions are known to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics, making it a valuable building block in medicinal chemistry and materials science.<sup>[1]</sup>

## Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Attribute	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>4</sub> NO	[2][3]
Molecular Weight	195.117 g/mol	[2][3]
CAS Number	123572-66-7	[2][4]

## Structural Representation

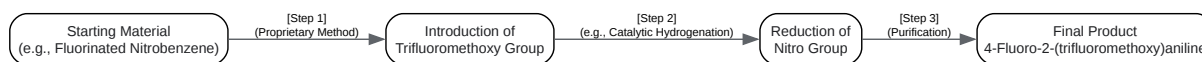
Caption: 2D structure of **4-Fluoro-2-(trifluoromethoxy)aniline**.

## Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols specifically for **4-Fluoro-2-(trifluoromethoxy)aniline** are not readily available in the public domain. The compound is, however, available from various chemical suppliers, indicating that established manufacturing routes exist.[2][3] These are likely proprietary.

For context, the synthesis of structurally related trifluoromethoxylated anilines often involves multi-step processes. General strategies for introducing a trifluoromethoxy group onto an aromatic ring can be challenging and often require specialized reagents.[5] One modern approach for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF<sub>3</sub> migration.[5]

A potential, though unverified, synthetic pathway could be conceptualized as a multi-step process, likely starting from a readily available fluorinated nitrobenzene derivative.



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Caption: Conceptual synthesis workflow for **4-Fluoro-2-(trifluoromethoxy)aniline**.

It is important to note that this is a generalized representation, and the actual industrial synthesis may vary significantly.

## Physicochemical and Spectroscopic Data

Comprehensive, publicly available experimental data for **4-Fluoro-2-(trifluoromethoxy)aniline** is limited. The information below is compiled from supplier data sheets and should be confirmed with lot-specific certificates of analysis.

Property	Value	Source
Appearance	Liquid	[3]
Purity	≥95-97%	[3]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[2]

## Spectroscopic Analysis

Detailed spectroscopic data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, IR, and mass spectrometry for **4-Fluoro-2-(trifluoromethoxy)aniline** are not widely published. While some suppliers indicate the availability of such data upon request, it is not accessible in public databases.[2] For researchers, experimental determination of these spectra would be a necessary first step for compound verification.

## Applications in Research and Development

**4-Fluoro-2-(trifluoromethoxy)aniline** is primarily utilized for research and development purposes.[4] Its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

The incorporation of fluorine and trifluoromethoxy groups into organic molecules is a well-established strategy in drug design.[6] These groups can enhance a compound's:

- **Metabolic Stability:** The strong carbon-fluorine bond can block sites of metabolic oxidation.

- Lipophilicity: This can improve a drug's ability to cross cell membranes.
- Binding Affinity: The electronic properties of these substituents can influence interactions with biological targets.

Given these properties, **4-Fluoro-2-(trifluoromethoxy)aniline** is a promising starting material for the synthesis of novel bioactive compounds. However, specific examples of its application in the synthesis of named drug candidates or commercial products are not yet prominent in the scientific literature.

## Safety and Handling

The following safety information is derived from available Safety Data Sheets (SDS).<sup>[4]</sup> It is imperative to consult the most current SDS from the supplier before handling this chemical.

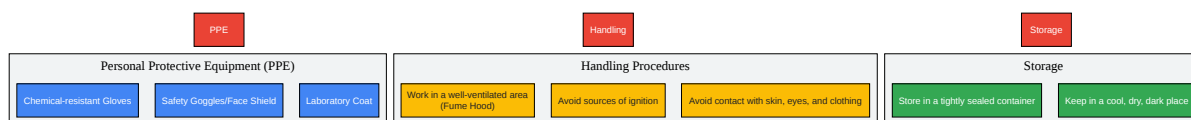
## GHS Hazard Classification

While a consensus GHS classification is not available from a regulatory body, supplier SDSs indicate potential hazards. For a structurally related compound, 2-Methyl-4-(trifluoromethoxy)aniline, the following classifications have been noted and should be considered as potential hazards for the title compound until specific data is available:

- Acute Toxicity, Oral (Category 4)
- Acute Toxicity, Dermal (Category 3)
- Acute Toxicity, Inhalation (Category 4)
- Skin Irritation (Category 2)
- Eye Irritation (Category 2)

## Precautionary Measures

Standard laboratory safety protocols should be strictly followed when handling this compound.



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Caption: Recommended safety and handling protocols.

## Conclusion

**4-Fluoro-2-(trifluoromethoxy)aniline** is a fluorinated building block with significant potential in the development of new chemical entities in the pharmaceutical and materials science sectors. Its value is underscored by the known benefits of incorporating fluorine and trifluoromethoxy substituents into functional molecules. However, a notable gap exists in the publicly accessible scientific literature regarding its detailed synthesis, comprehensive spectral characterization, and specific applications. As research progresses, it is anticipated that more in-depth information about this compound will become available, further elucidating its utility for scientists and researchers.

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## References

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